6-(Hexadecyloxy)-6-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hexadecyloxy)-6-oxohexanoic acid is a synthetic organic compound characterized by a long aliphatic chain and a carboxylic acid functional group. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hexadecyloxy)-6-oxohexanoic acid typically involves the esterification of hexadecanol with hexanoic acid, followed by oxidation to introduce the keto group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification, and oxidizing agents like potassium permanganate or chromium trioxide for the oxidation step.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of biocatalysts and green chemistry principles is also being explored to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Hexadecyloxy)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the keto group to a carboxylic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Oxidation: Hexadecanoic acid and hexanoic acid.
Reduction: 6-(Hexadecyloxy)-6-hydroxyhexanoic acid.
Hydrolysis: Hexadecanol and hexanoic acid.
Wissenschaftliche Forschungsanwendungen
6-(Hexadecyloxy)-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and polymers.
Biology: Studied for its potential role in lipid metabolism and as a model compound for fatty acid oxidation.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of lubricants, plasticizers, and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of 6-(Hexadecyloxy)-6-oxohexanoic acid involves its interaction with lipid membranes and enzymes involved in fatty acid metabolism. The long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The keto group can participate in redox reactions, influencing cellular oxidative states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecanoic acid: A saturated fatty acid with a similar aliphatic chain but lacking the keto group.
6-Hydroxyhexanoic acid: A compound with a hydroxyl group instead of a keto group.
Hexadecanol: An alcohol with a similar aliphatic chain but lacking the carboxylic acid group.
Uniqueness
6-(Hexadecyloxy)-6-oxohexanoic acid is unique due to its combination of a long aliphatic chain, an ester linkage, and a keto group. This combination imparts distinct physicochemical properties, making it versatile for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
10108-00-6 |
---|---|
Molekularformel |
C22H42O4 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
6-hexadecoxy-6-oxohexanoic acid |
InChI |
InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22(25)19-16-15-18-21(23)24/h2-20H2,1H3,(H,23,24) |
InChI-Schlüssel |
BPOSRHRZGSYVSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.